molecular formula C14H22FNO B1223719 N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine

N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine

Cat. No. B1223719
M. Wt: 239.33 g/mol
InChI Key: ZUWLHLMEZNEWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine is an aromatic ether.

Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, related to N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine, are valuable intermediates in the asymmetric synthesis of amines. They have been effectively used in producing a wide range of highly enantioenriched amines, including amino acids and amino alcohols. This method is noted for its versatility and high yield outcomes (Ellman, Owens, & Tang, 2002).

Synthesis of Fluorophenols

In the context of synthesizing 4-fluorophenols, derivatives of N-tert-butyl compounds, similar to N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine, have been used. This research involved transforming 4-tert-butylphenols into 4-fluorophenols under oxidative conditions, demonstrating the compound's utility in complex chemical transformations (Bienvenu et al., 2002).

Polyimide Synthesis

N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine and its derivatives have been instrumental in synthesizing novel polyimides with unique properties like low dielectric constants, high thermal stability, and excellent organosolubility. These materials have potential applications in electronics and material science (Chern & Tsai, 2008).

Biotransformation Studies

Compounds structurally similar to N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine have been studied for their biotransformation properties. One such study focused on the stereoselective hydroxylation of N-tert-butyl compounds, indicating the potential of these compounds in pharmacological and biochemical applications (Norén et al., 1989).

Organosolubility and Light-Color of Polyimides

Research on fluorinated diamine monomers, which include tert-butyl groups similar to N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine, has led to the development of polyimides with notable organosolubility and light color. These properties are crucial for certain industrial applications, demonstrating the material's versatility (Yang, Su, & Chiang, 2006).

properties

Product Name

N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine

Molecular Formula

C14H22FNO

Molecular Weight

239.33 g/mol

IUPAC Name

N-tert-butyl-4-(2-fluorophenoxy)butan-1-amine

InChI

InChI=1S/C14H22FNO/c1-14(2,3)16-10-6-7-11-17-13-9-5-4-8-12(13)15/h4-5,8-9,16H,6-7,10-11H2,1-3H3

InChI Key

ZUWLHLMEZNEWFZ-UHFFFAOYSA-N

SMILES

CC(C)(C)NCCCCOC1=CC=CC=C1F

Canonical SMILES

CC(C)(C)NCCCCOC1=CC=CC=C1F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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